molecular formula C19H21N7OS B2599534 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide CAS No. 1797729-76-0

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide

Cat. No. B2599534
CAS RN: 1797729-76-0
M. Wt: 395.49
InChI Key: CIQZMFFZWPYGNO-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Heterocyclic Compounds: Research efforts have been directed towards synthesizing novel heterocyclic compounds with potential pharmacological properties. For instance, the Mannich reaction has been utilized to create N,S-containing heterocycles, demonstrating the versatility of heterocyclic chemistry in generating bioactive molecules (Dotsenko et al., 2012). Such methodologies could be relevant for synthesizing derivatives of the mentioned compound, highlighting the importance of heterocyclic frameworks in drug development.
  • Analgesic and Antiparkinsonian Activities: Substituted pyridine derivatives, prepared from specific starting materials, have shown promising analgesic and antiparkinsonian activities. These findings suggest that structurally similar compounds, including those with piperidine and carboxamide functionalities, may possess significant biological activities, warranting further investigation into their therapeutic potential (Amr et al., 2008).
  • Antimicrobial Evaluation: The synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity represent another dimension of research. These studies emphasize the role of novel synthetic compounds in addressing resistance issues and finding new antimicrobial agents. Such research underscores the potential of exploring the antimicrobial activities of compounds related to the one (Bhuiyan et al., 2006).

Molecular Docking and Screening

  • In Vitro Screening and Molecular Docking: Compounds with triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been synthesized and subjected to in vitro screening and molecular docking. This research highlights the significance of computational methods in predicting the binding affinities and interactions of novel compounds with biological targets, offering a pathway for rational drug design and optimization (Flefel et al., 2018).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-28-16-7-3-2-6-15(16)22-19(27)14-5-4-10-25(11-14)17-8-9-18(24-23-17)26-13-20-12-21-26/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQZMFFZWPYGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide

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